molecular formula C11H11NO6 B1312180 Ethyl 2-(4-formyl-2-nitrophenoxy)acetate CAS No. 420786-61-4

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate

Cat. No. B1312180
M. Wt: 253.21 g/mol
InChI Key: LJLACWKNDNQPQD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, or EFNA, is an organic compound that is widely used in scientific research and industrial applications. The compound is a colorless liquid with a sweet odor, and is soluble in most organic solvents. EFNA is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a dye in the production of pharmaceuticals. EFNA is also used as a fluorescent probe in biological research, and is known for its ability to bind to proteins and other biological molecules.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-(4-formyl-2-nitrophenoxy)acetate is used as a precursor for dual hypoglycemic agents, showing potential in the development of novel treatments for diabetes. The product was characterized using various NMR techniques and X-ray crystallography, indicating its crystallization in the triclinic crystal system and the importance of non-covalent interactions in its molecular packing (Altowyan et al., 2022).

Anticancer and Anti-Inflammatory Potential

  • Derivatives of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate have been studied for their potential as anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising activities in these areas (Rani et al., 2014).

Corrosion Inhibition

  • Ethyl 2-(4-formyl-2-nitrophenoxy)acetate derivatives, such as (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, have been investigated for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution. These derivatives were found to be highly effective, following the Langmuir adsorption model (Lgaz et al., 2017).

Environmental and Biochemical Applications

  • In environmental science, nitrophenols, including derivatives of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, have been studied for their toxicity and degradability in anaerobic systems. These studies are crucial for understanding the environmental impact and treatment of industrial pollutants (Uberoi & Bhattacharya, 1997).

Chemical Synthesis and Reactivity

  • The compound has been used in various chemical synthesis processes, demonstrating its versatility in producing biologically active compounds and intermediates. This includes its use in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate in the synthesis of many biologically active compounds (Xiong et al., 2019).

properties

IUPAC Name

ethyl 2-(4-formyl-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLACWKNDNQPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415456
Record name ethyl 2-(4-formyl-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate

CAS RN

420786-61-4
Record name ethyl 2-(4-formyl-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-3-nitro-benzaldehyde (6.9 g) and ethyl bromoacetate (5.0 mL) in dimethylformamide (250 mL) was treated with anhydrous potassium carbonate (10 g) and the mixture was heated at 60° C. for 18 hours and evaporated to dryness. The residue was partitioned between water and diethyl ether, and the diethyl ether layer was washed with 0.5M sodium hydroxide. It was then dried over anhydrous sodium sulfate and evaporated to give an oil that was chromatographed on silica gel (ethyl acetate/dichloromethane) to afford an oil (1.9 g).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3-nitrobenzaldehyde (5.00 g, 29.9 mmol) in tetrahydrofuran/DMF (300 mL/120 mL) was added NaH (60%, 1.32 g, 32.9 mmol), followed by ethyl bromoacetate (5.49 g, 3.65 mL, 32.9 mmol). The mixture was heated at reflux for 20 hours, cooled to room temperature, and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (200 mL), acidified to pH 2 with 1N HCl, and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×50 mL), the organic extracts were combined and washed with saturated NaHCO3 (2×50 mL), brine (1×50 mL), dried over MgSO4, and concentrated to an amber oil. Purification of the residue by silica gel flash chromatography (25% ethyl acetate/hexanes) afforded the title compound. 1H NMR (DMSO-d6) δ 1.91 (t, J=7.08 Hz, 3H), 4.16 (q, J=7.08 Hz, 2H), 5.15 (s, 2H), 7.50 (d, J=8.79 Hz, 1H), 8.12–8.14 (m, 1H), 8.42 (d, J=1.95 Hz, 1H), 9.93 (s, 1H) ppm. MS: M+−1=252.1 Da.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran DMF
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in tetrahydrofuran (600 mL)) and DMF (240 mL) was added dry sodium hydride (1.58 g, 65.82 mmol) and ethyl bromoacetate (7.30 mL, 65.82 mmol). The reaction was refluxed for 24 hours. The reaction was then concentrated and diluted with ethyl acetate (500 mL) and acidified to pH 2 with 1N HCl. The organic layer was then washed with saturated sodium bicarbonate (2×200 mL), sodium chloride (2×200 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a dark red oil. The oil was used in the next step without purification. 1H NMR (d6-DMSO) δ 1.18 (t, 3H), 4.15 (q, 2H), 5.14 (s, 2H), 7.49 (d, 1H), 8.11 (dd, 1H), 8.41 (s, 1H), 9.93 (s, 1H). MS: M+−1=252.1 Da.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-formyl-2-nitrophenoxy)acetate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
1
Citations
ZA Knight - 2005 - search.proquest.com
Protein and lipid kinases direct signal transduction by the phosphorylation of their substrates. Elucidating kinase-mediated signaling pathways and validating specific kinases as targets …
Number of citations: 4 search.proquest.com

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